molecular formula C12H9ClN6O2S B1679320 3-(4-chloro-2-nitro-5-pyrrol-1-ylphenyl)sulfanyl-1H-1,2,4-triazol-5-amine CAS No. 302901-13-9

3-(4-chloro-2-nitro-5-pyrrol-1-ylphenyl)sulfanyl-1H-1,2,4-triazol-5-amine

Cat. No. B1679320
CAS RN: 302901-13-9
M. Wt: 336.76 g/mol
InChI Key: BOVTVNWNYFQVMI-UHFFFAOYSA-N
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Description

Novel Inhibitor of ER Stress-Induced Death of Primary Human β Cells
RH01687 is a potent β-cell protector. KM10103 exhibits β-cell-protective activities against ER stress. Endoplasmic reticulum (ER) stress plays an important role in the decline in pancreatic β cell function and mass observed in type 2 diabetes.

Scientific Research Applications

Diabetes Research: Protection of Pancreatic β Cells

RH01687 has been identified as a compound with the potential to protect pancreatic β cells against endoplasmic reticulum stress-induced cell death . This is particularly significant in diabetes research, where the preservation of β cell function is crucial for maintaining insulin production and regulating blood glucose levels. The ability to mitigate stress responses in these cells could lead to new therapeutic strategies for diabetes management.

Drug Discovery: Fragment-Based Lead Identification

As part of the Maybridge fragment library, RH01687 is utilized in high-throughput screening (HTS) for drug discovery . Fragment-based lead identification is a method that accelerates the drug discovery process by identifying small chemical fragments which can bind with high affinity to the target protein. RH01687’s inclusion in this library underscores its potential as a building block for developing new pharmaceuticals.

Pharmaceutical Synthesis: 1,2,4-Triazole Scaffolds

The 1,2,4-triazole moiety present in RH01687 is a common scaffold in pharmaceuticals due to its diverse biological activities . Compounds containing this scaffold have been used in the synthesis of drugs with antibacterial, antifungal, anti-inflammatory, and anticancer properties. RH01687 could serve as a precursor in the synthesis of new compounds with these activities.

Material Science: Energetic Materials

The nitro and triazole groups within RH01687 suggest its potential application in the field of energetic materials . Such compounds are of interest for the development of low-sensitivity, high-performance explosives. Research into the thermal decomposition mechanisms and stability of these materials is vital for both civilian and military applications.

Agrochemistry: Pesticide Development

The structural features of RH01687, including the triazole ring, are often found in agrochemicals . These compounds can be designed to target specific pests or diseases affecting crops. The research into RH01687 could lead to the development of new pesticides with improved efficacy and safety profiles.

Catalysis: Organic Synthesis

Due to its reactive functional groups, RH01687 may find applications as a catalyst or a reagent in organic synthesis . The triazole ring, in particular, is known to participate in various chemical reactions, potentially offering a pathway to synthesize a wide range of organic compounds.

Mechanism of Action

RH01687, also known as Maybridge1_006604 or 3-(4-chloro-2-nitro-5-pyrrol-1-ylphenyl)sulfanyl-1H-1,2,4-triazol-5-amine, is a compound with potential applications in the research of diabetes .

Target of Action

The primary target of RH01687 is the pancreatic β cells . These cells play a crucial role in the regulation of blood glucose levels by producing and releasing insulin, a hormone that allows cells to take in glucose and use it for energy .

Mode of Action

RH01687 exhibits β-cell-protective activities against endoplasmic reticulum (ER) stress . ER stress is a condition that occurs when the ER, a cellular organelle involved in protein synthesis and folding, becomes overwhelmed with misfolded proteins. This can lead to cell death, particularly in pancreatic β cells, which can contribute to the development of diabetes .

Biochemical Pathways

Its protective effect against er stress suggests that it may influence pathways related to protein synthesis and folding within the er .

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests that it may have good bioavailability

Result of Action

The primary result of RH01687’s action is the protection of pancreatic β cells against ER stress-induced cell death . This could potentially prevent or slow the progression of diabetes, a disease characterized by the loss of functional β cells .

Action Environment

Like all compounds, its action and stability could potentially be influenced by factors such as temperature, ph, and the presence of other compounds .

properties

IUPAC Name

3-(4-chloro-2-nitro-5-pyrrol-1-ylphenyl)sulfanyl-1H-1,2,4-triazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN6O2S/c13-7-5-9(19(20)21)10(22-12-15-11(14)16-17-12)6-8(7)18-3-1-2-4-18/h1-6H,(H3,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVTVNWNYFQVMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC(=C(C=C2Cl)[N+](=O)[O-])SC3=NNC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-chloro-2-nitro-5-pyrrol-1-ylphenyl)sulfanyl-1H-1,2,4-triazol-5-amine
Reactant of Route 2
3-(4-chloro-2-nitro-5-pyrrol-1-ylphenyl)sulfanyl-1H-1,2,4-triazol-5-amine
Reactant of Route 3
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3-(4-chloro-2-nitro-5-pyrrol-1-ylphenyl)sulfanyl-1H-1,2,4-triazol-5-amine
Reactant of Route 4
3-(4-chloro-2-nitro-5-pyrrol-1-ylphenyl)sulfanyl-1H-1,2,4-triazol-5-amine
Reactant of Route 5
3-(4-chloro-2-nitro-5-pyrrol-1-ylphenyl)sulfanyl-1H-1,2,4-triazol-5-amine
Reactant of Route 6
3-(4-chloro-2-nitro-5-pyrrol-1-ylphenyl)sulfanyl-1H-1,2,4-triazol-5-amine

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